molecular formula C17H15N3O3S B1663868 Darglitazone sodium CAS No. 149904-87-0

Darglitazone sodium

Cat. No.: B1663868
CAS No.: 149904-87-0
M. Wt: 341.4 g/mol
InChI Key: NBSWNEYEAADJGQ-UHFFFAOYSA-N
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Description

Darglitazone sodium is a member of the thiazolidinedione class of drugs and acts as an agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound has been researched for its insulin-sensitizing effects, which include improving glycemic and lipidemic control. Initially developed by Pfizer, this compound was investigated as a potential treatment for metabolic disorders such as type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of darglitazone sodium involves multiple steps, starting with the preparation of the thiazolidinedione core. The key steps include:

  • Formation of the thiazolidinedione ring.
  • Introduction of the oxazole moiety.
  • Coupling of the phenyl and oxazole groups to the thiazolidinedione core.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: Darglitazone sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the phenyl or oxazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to halogenated or alkylated products .

Scientific Research Applications

    Chemistry: Used as a model compound to study thiazolidinedione derivatives and their chemical properties.

    Biology: Investigated for its effects on cellular processes, including gene expression and metabolic pathways.

    Medicine: Explored as a treatment for type 2 diabetes mellitus due to its insulin-sensitizing effects. It has also been studied for its potential anti-inflammatory and neuroprotective properties.

    Industry: Potential applications in the development of new therapeutic agents targeting metabolic disorders

Mechanism of Action

Darglitazone sodium exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expressionThis results in improved insulin sensitivity and glycemic control .

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.

    Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes mellitus.

    Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness: Darglitazone sodium is unique in its specific molecular structure, which includes a thiazolidinedione core coupled with an oxazole moiety. This structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCPCELVARAPHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141683-98-9
Record name Darglitazone sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARGLITAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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